N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by a unique molecular structure that includes multiple functional groups, making it a candidate for various therapeutic applications. The compound's molecular formula is , with a molecular weight of approximately 496.62 g/mol. The presence of thiazole and pyrazine rings suggests possible interactions with biological targets, particularly in the field of oncology and infectious diseases .
The compound falls under the category of thiazole derivatives and isonicotinamides, which are known for their pharmacological properties. Thiazoles are often associated with antimicrobial and anticancer activities, while isonicotinamides have been studied for their role in treating tuberculosis and other infections .
The synthesis of N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide involves several steps, typically including:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity .
The molecular structure of N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide can be represented using various structural formulas:
CC(C)c1cc(SC(c2cnc(Sc3cc(C)c(c(C)c3)c4csc(NC(=O)c5ccncc5)n4)c2)C)c(C)c1
InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)/i3D3
The accurate mass of the compound is 496.143 g/mol, which aligns with its molecular formula. Additionally, the compound's stability and solubility characteristics can be influenced by its functional groups .
N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide may participate in various chemical reactions including:
These reactions are essential for understanding the compound's reactivity profile in biological systems .
The mechanism of action for N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-yltio)-2,6-dimethylphenyl}thiazol-2-yli)isonicotinamide likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Data from pharmacological studies would provide insights into its efficacy against specific diseases .
The physical properties include:
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) are employed to characterize these properties further .
N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-yltio)-2,6-dimethylphenyl}thiazol-2-yli)isonicotinamide holds promise in several scientific fields:
This compound exemplifies the intricate relationship between chemical structure and biological function, paving the way for future therapeutic developments.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: